molecular formula C18H17Cl2N5O2S B12139778 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

Cat. No.: B12139778
M. Wt: 438.3 g/mol
InChI Key: MXVQQOHUGNANBI-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a 1,2,4-triazole derivative featuring a thioether-linked acetamide moiety. Its structure includes a 4-ethoxyphenyl substituent at position 5 of the triazole ring and a 3,4-dichlorophenyl group on the acetamide nitrogen. The ethoxy group may enhance solubility compared to non-polar substituents, while the dichlorophenyl moiety could improve target affinity through hydrophobic interactions .

Properties

Molecular Formula

C18H17Cl2N5O2S

Molecular Weight

438.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-14(19)15(20)9-12/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

MXVQQOHUGNANBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Carboxylic Acid Cyclocondensation

In a method analogous to the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, the 1,2,4-triazole scaffold can be formed by reacting 4-ethoxyphenylhydrazine with a thiocarboxylic acid derivative. For example, treatment of 4-ethoxyphenylhydrazine 1 with thiosemicarbazide 2 in refluxing ethanol yields 4-amino-5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol 3 (Figure 1). This step typically proceeds at 80–90°C for 6–8 hours, achieving yields of 70–85%.

Key Reaction Conditions:

  • Solvent: Ethanol or DMSO

  • Catalyst: K₂CO₃ or Et₃N

  • Temperature: 80–90°C

  • Yield: 70–85%

Introduction of the Thiol Functional Group

The thiol group at position 3 of the triazole is critical for subsequent coupling reactions. Two primary strategies are employed:

Direct Thiolation via Nucleophilic Substitution

Reaction of 4-amino-5-(4-ethoxyphenyl)-1,2,4-triazole 4 with Lawesson’s reagent or P₂S₅ in dry toluene introduces the thiol group, yielding 3 . This method requires anhydrous conditions and temperatures of 100–110°C for 4–6 hours, with yields up to 78%.

Thiol Protection-Deprotection Strategy

To prevent oxidation, the thiol group is often protected as a disulfide. For instance, treatment of 4 with bis(p-methoxybenzyl) disulfide in the presence of BF₃·Et₂O forms the protected intermediate 5 , which is subsequently deprotected using Na/NH₃(l) to yield 3 (85–90% yield).

Coupling with 3,4-Dichlorophenylacetamide

The final step involves forming the acetamide linkage via nucleophilic acyl substitution or carbodiimide-mediated coupling.

Nucleophilic Substitution

Reaction of 3 with 2-chloro-N-(3,4-dichlorophenyl)acetamide 6 in DMF at 50°C for 12 hours affords the target compound 7 (Figure 2). This method yields 65–75% product but requires rigorous exclusion of moisture.

Optimization Data:

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature50°C
Reaction Time12 hours
Yield65–75%

Carbodiimide-Mediated Coupling

A more efficient approach utilizes EDCI/HOBt catalysis. Mixing 3 with N-(3,4-dichlorophenyl)glycine 8 in dichloromethane (DCM) with EDCI and HOBt at 0°C to room temperature for 24 hours yields 7 in 80–85% yield.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.30 (s, 1H, CHO), 7.53 (d, J = 8.7 Hz, 2H), 7.08 (d, J = 8.7 Hz, 2H), 4.11 (q, J = 6.7 Hz, 2H), 1.36 (t, J = 6.7 Hz, 3H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 180.70 (COH), 161.40, 159.71, 142.3, 135.01, 128.68, 127.12, 114.54, 63.63, 14.54.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Challenges and Optimization

Regioselectivity in Triazole Formation

The use of DMSO as a solvent enhances regioselectivity for the 1,2,4-triazole isomer over 1,3,4-derivatives, as observed in related syntheses.

Thiol Oxidation Mitigation

Inert atmosphere (N₂/Ar) and antioxidants like BHT are critical during thiol-containing steps to prevent disulfide formation .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Triazole Substituents Acetamide Group Molecular Weight (g/mol) Key Features
Target Compound 4-amino, 5-(4-ethoxyphenyl) N-(3,4-dichlorophenyl) ~438.3 (calculated) Ethoxy enhances solubility
AS113 () 4-amino, 5-(2-pyridyl) N-(3,4-dichlorophenyl) ~420.3 (estimated) Lower affinity due to flexibility
ZINC2445427 () 4-amino, 5-phenyl N-(3,4-dichlorophenyl) 414.3 Lacks ethoxy; lower polarity
U5 () 4-(4-chlorophenyl), 5-indole N-(4-morpholinoacetamidophenyl) ~610.8 (estimated) Anticancer (Bcl-2 inhibition)
Compound 4-amino, 5-(furan-2-yl) N-(unspecified) ~350.8 (estimated) Anti-exudative activity

Notes:

  • The ethoxy group in the target compound likely reduces logP compared to phenyl or chlorophenyl analogs, improving aqueous solubility .
  • Rigid aromatic substituents (e.g., dichlorophenyl) may enhance binding affinity compared to flexible groups like pyridyl .

Key Findings :

  • Anti-Inflammatory Potential: The furan-2-yl analog () shows significant anti-exudative activity, suggesting the target compound’s ethoxyphenyl group may similarly modulate inflammation .
  • Anticancer Activity : Indole-containing analogs (U3-U6) inhibit Bcl-2, a protein critical in apoptosis. The dichlorophenyl group in the target compound may enhance cytotoxicity through hydrophobic binding pockets .
  • Binding Flexibility : Pyridyl-substituted AS113 exhibits lower affinity due to reduced aromatic rigidity, highlighting the importance of substituent geometry .

Recommendations :

  • Conduct in vitro binding assays to compare affinity with AS113 .
  • Evaluate anti-exudative activity relative to the furan-2-yl analog .
  • Synthesize and test molecular derivatives with varying electron-donating/withdrawing groups on the triazole ring.

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN5O2SC_{19}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 417.9 g/mol. The presence of the triazole moiety is critical as it enhances the compound's ability to bind to enzyme active sites and inhibit their functions, leading to various therapeutic effects.

The biological activity of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is primarily attributed to its interactions with specific enzymes and cellular pathways. The triazole ring plays a vital role in:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cellular processes, potentially leading to therapeutic effects in treating diseases such as cancer and fungal infections.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, this compound may exhibit anticancer and antifungal activities.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. A notable study involved screening against a panel of approximately sixty cancer cell lines representing different types of cancer. The results indicated that while the compound exhibited some level of activity, it was particularly effective against leukemia cell lines.

Cell Line TypeSensitivity Level at 10 µM
LeukemiaHigh
MelanomaModerate
Lung CancerLow
Colon CancerLow
Breast CancerLow

These findings suggest that while the compound may not be broadly effective across all cancer types, it holds promise for specific applications in leukemia treatment .

Antifungal Activity

The compound has also been investigated for its antifungal properties. The triazole moiety is known for its effectiveness against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. Preliminary results indicate potential efficacy against common fungal pathogens, although further detailed studies are required to establish definitive activity levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the functional groups attached to the triazole ring can lead to enhanced potency and selectivity. For instance:

  • Ethoxy Group : Enhances lipophilicity and improves membrane permeability.
  • Chlorophenyl Moiety : Contributes to increased binding affinity to target enzymes.

Research has shown that derivatives with modified triazole structures often exhibit improved biological activities, suggesting that systematic alteration of functional groups could yield more potent therapeutic agents .

Case Studies

Several case studies highlight the potential therapeutic applications of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide :

  • Study on Anticancer Efficacy : A study assessed the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound demonstrated an IC50 value of 27.3 µM against MCF-7 cells, indicating moderate efficacy .
  • Antifungal Testing : In vitro assessments against Candida species showed promising results, suggesting that compounds with similar structures could be developed into effective antifungal agents .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis involves sequential condensation of hydrazine derivatives with carbonyl compounds to form the triazole core, followed by thioether linkage via nucleophilic substitution. For example:
  • Step 1 : React 4-ethoxyphenyl-substituted triazole precursors with chloroacetyl chloride in DMF under basic conditions (K₂CO₃) to form the thioether intermediate .
  • Step 2 : Couple the intermediate with 3,4-dichloroaniline using EDC/HOBt as coupling agents .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1; Rf ~0.4). Confirm completion using 1H NMR (disappearance of CH₂Cl signal at δ 3.2 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl), ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .
  • High-Resolution MS : Validate molecular ion peaks (e.g., m/z 489.0521 [M+H]+) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace 4-ethoxyphenyl with methoxy, methyl, or halide groups to assess electronic effects. Compare 3,4-dichlorophenyl with fluorophenyl or nitrophenyl analogs .
  • Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity). For example:
  • Anticancer Activity : Test IC50 values against MCF-7 and HeLa cell lines, with doxorubicin as a positive control .
  • Statistical Analysis : Apply ANOVA (p<0.05) to compare activity trends across substituents .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values)?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., MCF-7), solvents (DMSO concentration ≤0.1%), and incubation times (48–72 hours) .
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation : Resolve stereochemical ambiguities using X-ray crystallography (e.g., Acta Cryst. E protocols) .

Q. Which computational methods predict pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key interactions include hydrogen bonds between the triazole NH and Thr766 .
  • ADMET Prediction : SwissADME for logP (3.8–4.1), bioavailability (≥70%), and CYP450 inhibition risks .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

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